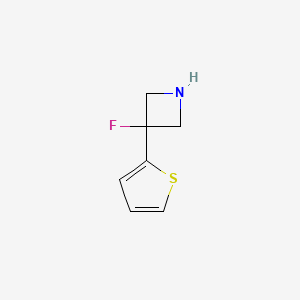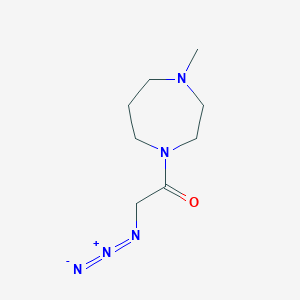
2-(Pyrrolidin-2-yl)phenol hydrochloride
概要
説明
“2-(Pyrrolidin-2-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 1894060-68-4 . It has a molecular weight of 199.68 . The compound is typically stored at room temperature in an inert atmosphere . It is a solid in physical form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H13NO.ClH/c12-10-6-2-1-4-8(10)9-5-3-7-11-9;/h1-2,4,6,9,11-12H,3,5,7H2;1H . This code provides a detailed representation of the molecule’s structure.
科学的研究の応用
Pyrrolidine in Drug Discovery
2-(Pyrrolidin-2-yl)phenol hydrochloride, due to its pyrrolidine ring, is a significant compound in the field of drug discovery. Pyrrolidine rings are known for their utility in medicinal chemistry, offering advantages such as efficient exploration of pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. These properties make pyrrolidine derivatives valuable for designing compounds with varied biological profiles. The review by Petri et al. (2021) focuses on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, highlighting the importance of stereochemistry and the spatial orientation of substituents in drug candidates. This work guides medicinal chemists in designing new pyrrolidine compounds with diverse biological profiles (Petri et al., 2021).
Bio-oils from Pyrolysis: Biocidal Applications
Mattos et al. (2019) explore the biocidal potential of bio-oils produced from pyrolysis, a process of thermal decomposition of materials at elevated temperatures in an inert atmosphere. Phenolic compounds, such as this compound, present in bio-oils, are identified as responsible for their insecticidal effect. The antimicrobial property of bio-oils is associated with carbonyl compounds, phenolic derivatives, and organic acids, notably acetic acid, indicating promising applications of these compounds as pesticides and antimicrobials (Mattos et al., 2019).
Phenolic Compounds in Foods
Acosta-Estrada et al. (2014) discuss the role of phenolic compounds, like this compound, in foods. These compounds occur mostly as soluble conjugates and insoluble forms, bound to sugar moieties or cell wall structural components. Their absorption mechanisms are crucial for the liberation of sugar moieties, impacting the nutritional value and health benefits of foods. This review highlights the need for new protocols to release bound phenolics for quality control in the functional food industry, underscoring the health-promoting effects of phenolic compounds (Acosta-Estrada et al., 2014).
Chemical Characterisation and Quantification of Phenolic Compounds
Ford et al. (2019) provide a critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds, a class of phenolic compounds found in brown seaweeds. This review discusses the strengths and weaknesses of commonly used colorimetric assays and highlights novel techniques for identifying these compounds. The accurate characterisation and quantification of phenolic compounds, including this compound, are essential for exploring their food and pharmaceutical applications, promoting further development of robust analytical methods (Ford et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
The pyrrolidine ring, a key feature of “2-(Pyrrolidin-2-yl)phenol hydrochloride”, is a versatile scaffold in drug discovery . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research involving this compound could involve exploring its potential biological activities and developing new pyrrolidine compounds with different biological profiles .
作用機序
Target of Action
It is known that compounds with a pyrrolidine ring, such as 2-(pyrrolidin-2-yl)phenol hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
It is known that compounds with a pyrrolidine ring can influence biological activity and have been associated with various bioactive molecules .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
特性
IUPAC Name |
2-pyrrolidin-2-ylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-6-2-1-4-8(10)9-5-3-7-11-9;/h1-2,4,6,9,11-12H,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIZWCXJFHKFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)

![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)
![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1475175.png)




![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine](/img/structure/B1475187.png)


![{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1475191.png)